Cas no 64417-12-5 (Tetramethyl(n-propyl)cyclopentadiene)

Tetramethyl(n-propyl)cyclopentadiene is a substituted cyclopentadiene derivative characterized by its unique steric and electronic properties due to the presence of four methyl groups and an n-propyl substituent. This compound is primarily utilized as a ligand precursor in organometallic chemistry, where its bulky structure enhances stability in transition metal complexes. The n-propyl group provides additional flexibility, facilitating tailored reactivity in catalytic applications. Its well-defined structure makes it valuable for synthesizing metallocene-based catalysts, particularly in polymerization processes. The compound’s high purity and consistent performance ensure reproducibility in research and industrial applications. Proper handling under inert conditions is recommended due to its sensitivity to air and moisture.
Tetramethyl(n-propyl)cyclopentadiene structure
64417-12-5 structure
商品名:Tetramethyl(n-propyl)cyclopentadiene
CAS番号:64417-12-5
MF:C12H20
メガワット:164.2872
MDL:MFCD00145386
CID:58183
PubChem ID:329761962

Tetramethyl(n-propyl)cyclopentadiene 化学的及び物理的性質

名前と識別子

    • Tetramethyl(n-propyl)cyclopentadiene
    • Tetramethylnpropylcyclopentadiene
    • ligand C5Me4HCH2CH2CH3
    • n-Propyl(tetramethylcyclopentadiene)
    • n-Propyltetramethylcyclopentadien
    • Tetramethyl(n-propyl)cyclopentadiene,min.
    • Tetramethyl-(propyl)-cyclopentadiene
    • MFCD00145386
    • 1,2,3,4-TETRAMETHYL-5-PROPYLCYCLOPENTA-1,3-DIENE
    • 64417-12-5
    • Tetramethyl(n-propyl)cyclopentadiene, 97%
    • MDL: MFCD00145386
    • インチ: InChI=1S/C12H20/c1-6-7-12-10(4)8(2)9(3)11(12)5/h10H,6-7H2,1-5H3
    • InChIKey: SQGUQDKNIMNMLY-UHFFFAOYSA-N
    • ほほえんだ: CC1C(CCC)=C(C)C(C)=C1C

計算された属性

  • せいみつぶんしりょう: 164.15700
  • どういたいしつりょう: 164.157
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 0
  • 重原子数: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 217
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.9
  • トポロジー分子極性表面積: 0A^2

じっけんとくせい

  • 色と性状: 黄色の液体。
  • 密度みつど: 0.811 g/mL at 25 °C
  • ゆうかいてん: Not available
  • ふってん: 207.3±7.0 °C at 760 mmHg
  • フラッシュポイント: 華氏温度:159.8°f< br / >摂氏度:71°C< br / >
  • 屈折率: n20/D 1.474
  • PSA: 0.00000
  • LogP: 4.08910
  • ようかいせい: 水に溶けない。

Tetramethyl(n-propyl)cyclopentadiene セキュリティ情報

Tetramethyl(n-propyl)cyclopentadiene 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
T222155-2.5g
Tetramethyl(N-propyl)cyclopentadiene
64417-12-5
2.5g
$ 260.00 2022-06-03
abcr
AB119832-25 g
Tetramethyl(n-propyl)cyclopentadiene, 97%; .
64417-12-5 97%
25 g
€456.00 2023-07-20
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
38578-25g
Tetramethyl(n-propyl)cyclopentadiene
64417-12-5
25g
¥5875.00 2023-04-13
TRC
T222155-5g
Tetramethyl(N-propyl)cyclopentadiene
64417-12-5
5g
$ 495.00 2022-06-03
SHANG HAI XIAN DING Biotechnology Co., Ltd.
06-3050-5g
Tetramethyl(n-propyl)cyclopentadiene
64417-12-5 min.97%
5g
1624CNY 2021-05-08
abcr
AB119832-1 g
Tetramethyl(n-propyl)cyclopentadiene, 97%; .
64417-12-5 97%
1 g
€31.00 2023-07-20
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
38578-5g
Tetramethyl(n-propyl)cyclopentadiene
64417-12-5
5g
¥1578.00 2023-04-13
SHENG KE LU SI SHENG WU JI SHU
sc-237061-1g
Tetramethyl(n-propyl)cyclopentadiene,
64417-12-5
1g
¥211.00 2023-09-05
A2B Chem LLC
AB79582-25g
TETRAMETHYL(N-PROPYL)CYCLOPENTADIENE
64417-12-5 97%
25g
$529.00 2024-04-19
1PlusChem
1P003V6M-5g
TETRAMETHYL(N-PROPYL)CYCLOPENTADIENE
64417-12-5 min. 97%
5g
$176.00 2024-04-22

Tetramethyl(n-propyl)cyclopentadieneに関する追加情報

Introduction to Tetramethyl(n-propyl)cyclopentadiene (CAS No. 64417-12-5) and Its Emerging Applications in Chemical Biology

The compound Tetramethyl(n-propyl)cyclopentadiene (CAS No. 64417-12-5) represents a fascinating class of organometallic precursors with significant implications in synthetic chemistry and pharmaceutical research. As a derivative of cyclopentadiene, this molecule exhibits unique reactivity due to the presence of methyl and n-propyl substituents, which modulate its electronic and steric properties. In recent years, advancements in organometallic chemistry have unveiled novel methodologies for utilizing such compounds in the development of complex molecular architectures, including drug candidates and functional materials.

One of the most compelling aspects of Tetramethyl(n-propyl)cyclopentadiene is its utility as a ligand precursor in transition metal catalysis. The cyclopentadiene moiety, when treated under appropriate conditions, forms stable complexes with metals such as palladium, nickel, and ruthenium. These metal complexes have been explored in various catalytic transformations, including cross-coupling reactions that are pivotal in constructing biaryl systems—a common motif in many biologically active molecules. For instance, recent studies have demonstrated the efficacy of palladium-cyclopentadiene complexes in Suzuki-Miyaura couplings, enabling the efficient synthesis of complex heterocycles relevant to medicinal chemistry.

The incorporation of n-propyl groups into the cyclopentadiene framework introduces steric bulk and electronic tunability, which can be leveraged to fine-tune the reactivity of the resulting metal complexes. This has been particularly advantageous in designing catalysts for asymmetric synthesis, where controlling stereoselectivity is paramount. Recent reports highlight the use of chiral ligands derived from Tetramethyl(n-propyl)cyclopentadiene in enantioselective hydrogenation reactions, offering promising routes to enantiomerically pure pharmaceutical intermediates.

Beyond catalysis, Tetramethyl(n-propyl)cyclopentadiene has found applications in materials science, particularly in the synthesis of polymers and coatings with enhanced thermal and mechanical properties. The compound’s ability to polymerize under controlled conditions has led to the development of novel polyolefins with tailored microstructures. These materials are being investigated for their potential use in lightweight automotive components and high-performance packaging solutions.

In the realm of chemical biology, the reactivity of Tetramethyl(n-propyl)cyclopentadiene has been harnessed for probing biological targets. For example, researchers have utilized its metal complexes as probes for studying enzyme active sites and protein-protein interactions. The ability to precisely tune the electronic properties of these complexes allows for selective binding to biological targets without significant off-target effects. This has opened up new avenues for developing small-molecule modulators with therapeutic potential.

The synthesis of Tetramethyl(n-propyl)cyclopentadiene itself presents an interesting challenge due to its strained cyclic structure and sensitivity to air and moisture. However, recent advances in synthetic methodologies have made it more accessible than ever before. For instance, metathesis reactions have been employed to construct the cyclopentadiene core with high regioselectivity. Additionally, novel protective group strategies have enabled the introduction of n-propyl substituents without compromising the integrity of the molecule.

Looking ahead, the future prospects for Tetramethyl(n-propyl)cyclopentadiene are promising, with ongoing research focusing on expanding its utility in drug discovery and material science. The integration of machine learning techniques into molecular design has accelerated the discovery of novel derivatives with enhanced properties. By leveraging computational modeling alongside experimental validation, researchers are identifying new applications for this versatile compound.

In conclusion,Tetramethyl(n-propyl)cyclopentadiene (CAS No. 64417-12-5) stands as a cornerstone molecule in modern chemical research. Its unique structural features and reactivity make it an invaluable tool for synthetic chemists and biologists alike. As our understanding of its properties continues to grow, so too will its impact on advancing scientific frontiers across multiple disciplines.

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